Cas no 877773-38-1 ((2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole)

(2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole structure
877773-38-1 structure
Product Name:(2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole
Número CAS:877773-38-1
MF:C13H25N3
Megavatios:223.357702970505
MDL:MFCD22690898
CID:827995
PubChem ID:24746352
Update Time:2024-10-26

(2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole Propiedades químicas y físicas

Nombre e identificación

    • (2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole
    • (2S,6S)-2,6-Bis(1,1-dimethylethyl)-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole
    • (2S,6S)-2,6-ditert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole
    • 1H-Imidazo[1,2-a]imidazole, 2,6-bis(1,1-dimethylethyl)-2,3,5,6-tetrahydro-, (2S,6S)-
    • RD-0079
    • S,S-2,6-bis(1,1-diMethylethyl)-2,3,5,6-tetrahydro-1H-IMidazo[1,2-a]iMidazole
    • (2S,6S)-2,6-Bis(1,1-dimethylethyl)-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole (ACI)
    • D72374
    • 877773-38-1
    • MFCD22690898
    • AKOS016012161
    • J-524231
    • CS-16867
    • (2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole, 98%
    • (2S,6S)-2,6-DI-TERT-BUTYL-1H,2H,3H,5H,6H-[1,3]DIAZOLO[1,2-A]IMIDAZOLE
    • CS-B0732
    • DB-335964
    • DTXSID80647154
    • MDL: MFCD22690898
    • Renchi: 1S/C13H25N3/c1-12(2,3)9-7-16-8-10(13(4,5)6)15-11(16)14-9/h9-10H,7-8H2,1-6H3,(H,14,15)/t9-,10-/m1/s1
    • Clave inchi: NHPAGFYCHIPMCC-NXEZZACHSA-N
    • Sonrisas: C([C@H]1CN2C[C@@H](N=C2N1)C(C)(C)C)(C)(C)C

Atributos calculados

  • Calidad precisa: 223.20500
  • Masa isotópica única: 223.204847810g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 16
  • Cuenta de enlace giratorio: 2
  • Complejidad: 306
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 2
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 2.6
  • Superficie del Polo topológico: 27.6Ų

Propiedades experimentales

  • PSA: 27.63000
  • Logp: 1.79290

(2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM186873-1g
(2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole
877773-38-1 95%
1g
$1113 2021-08-05
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
lj0492-50mg
(2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole
877773-38-1 98%
50mg
¥600.0 2024-07-19
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
lj0492-100mg
(2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole
877773-38-1 98%
100mg
¥980.0 2024-07-19
Chemenu
CM186873-1g
(2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole
877773-38-1 95%
1g
$*** 2023-05-29
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S906301-10mg
S,S-2,6-bis(1,1-diMethylethyl)-2,3,5,6-tetrahydro-1H-IMidazo[1,2-a]iMidazole
877773-38-1 98%
10mg
¥233.10 2022-09-28
abcr
AB541838-250 mg
(2S,6S)-2,6-Bis(1,1-dimethylethyl)-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole, 98%; .
877773-38-1 98%
250MG
€384.40 2023-07-11
abcr
AB541838-1 g
(2S,6S)-2,6-Bis(1,1-dimethylethyl)-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole, 98%; .
877773-38-1 98%
1g
€995.30 2023-07-11
BAI LING WEI Technology Co., Ltd.
1489476-100MG
(2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole, 98%
877773-38-1 98%
100MG
¥ 750 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S906301-50mg
S,S-2,6-bis(1,1-diMethylethyl)-2,3,5,6-tetrahydro-1H-IMidazo[1,2-a]iMidazole
877773-38-1 98%
50mg
¥922.50 2022-09-28
eNovation Chemicals LLC
D248743-1g
(2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole
877773-38-1 95%
1g
$1950 2024-08-03

(2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole Métodos de producción

Métodos de producción 1

Condiciones de reacción
Referencia
Novel Tartrate-Based Guanidines for Enantioselective Fluorination of 1,3-Dicarbonyl and α-Cyano Carbonyl Compounds
Zou, Liwei; et al, Australian Journal of Chemistry, 2014, 67(7), 1115-1118

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  20 min, 0 °C; 60 min, rt
1.2 Reagents: Triethylamine ,  Methanesulfonyl chloride ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  3 h, rt
2.1 Reagents: Ammonia Solvents: Methanol ;  0 °C; overnight, 0 °C → rt
2.2 Solvents: Acetonitrile ;  3 d, 95 °C
3.1 Reagents: Sodium ,  Ammonia Solvents: Tetrahydrofuran ;  4 h, -78 °C
3.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  rt
3.3 Solvents: Nitromethane ;  rt; 2 h, 110 °C
3.4 Reagents: Acetic acid ,  Methyl iodide ;  rt; 3 h, reflux
Referencia
Chiral bicyclic guanidines: a concise and efficient aziridine-based synthesis
Ye, Weiping; et al, Tetrahedron Letters, 2006, 47(6), 1007-1010

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ;  overnight, rt
Referencia
Guanidine-Copper Complex Catalyzed Allylic Borylation for the Enantioconvergent Synthesis of Tertiary Cyclic Allylboronates
Ge, Yicen; et al, Angewandte Chemie, 2019, 58(8), 2382-2386

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sodium ,  Ammonia Solvents: Tetrahydrofuran ;  4 h, -78 °C
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  rt
1.3 Solvents: Nitromethane ;  rt; 2 h, 110 °C
1.4 Reagents: Acetic acid ,  Methyl iodide ;  rt; 3 h, reflux
Referencia
Chiral bicyclic guanidines: a concise and efficient aziridine-based synthesis
Ye, Weiping; et al, Tetrahedron Letters, 2006, 47(6), 1007-1010

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Ammonia Solvents: Methanol ;  0 °C; overnight, 0 °C → rt
1.2 Solvents: Acetonitrile ;  3 d, 95 °C
2.1 Reagents: Sodium ,  Ammonia Solvents: Tetrahydrofuran ;  4 h, -78 °C
2.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  rt
2.3 Solvents: Nitromethane ;  rt; 2 h, 110 °C
2.4 Reagents: Acetic acid ,  Methyl iodide ;  rt; 3 h, reflux
Referencia
Chiral bicyclic guanidines: a concise and efficient aziridine-based synthesis
Ye, Weiping; et al, Tetrahedron Letters, 2006, 47(6), 1007-1010

(2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole Raw materials

(2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole Preparation Products

Proveedores recomendados
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Wuhan ChemNorm Biotech Co.,Ltd.
钜澜化工科技(青岛)有限公司
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
钜澜化工科技(青岛)有限公司
Hunan Well Medicine Synthesis Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Hunan Well Medicine Synthesis Technology Co., Ltd.
烟台朗裕新材料科技有限公司
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos